molecular formula C14H24N6O4S B2470772 1-(2-Methoxyethyl)-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea CAS No. 1202970-71-5

1-(2-Methoxyethyl)-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea

Cat. No. B2470772
CAS RN: 1202970-71-5
M. Wt: 372.44
InChI Key: MDTYAEDSOVPEAS-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that targets glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine protein kinase that is involved in a wide range of cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. Inhibition of GSK-3 has been shown to have therapeutic potential in a variety of diseases, including cancer, Alzheimer's disease, and diabetes.

Scientific Research Applications

Degradation and Environmental Impact

Degradation and Side Effects of Sulfonylurea Herbicides in Soil : Research on sulfonylurea herbicides like triasulfuron and rimsulfuron highlights their degradation under laboratory conditions and their limited side effects on soil microbial activities. This suggests a potential environmental application for the compound , focusing on its stability and ecological impact (Dinelli, Vicari, & Accinelli, 1998).

Synthesis and Structural Analysis

Crystal Structure of Cyclosulfamuron : This study on cyclosulfamuron, another sulfonylurea herbicide, reveals its crystal structure, providing insights into molecular design and potential for similar compounds. Understanding the structural properties can aid in the design of compounds with improved stability and efficacy (Kang, Kim, Kwon, & Kim, 2015).

Microbial Degradation

Degradation of Chlorimuron-ethyl by Aspergillus niger : This paper demonstrates the microbial degradation of chlorimuron-ethyl, a related sulfonylurea herbicide, outlining a potential research application in bioremediation or the study of microbial interactions with synthetic compounds (Sharma, Banerjee, & Choudhury, 2012).

Pharmaceutical Applications

Application of Physiologically Based Pharmacokinetic Modeling : While not directly related, this study provides an example of how related compounds are evaluated for their pharmacokinetics, indicating possible applications in drug development and understanding drug metabolism (Watson, Davis, & Jones, 2011).

Antiproliferative Activity

Synthesis and In Vitro Antiproliferative Activity Against Human Cancer Cell Lines : This research demonstrates the antiproliferative effects of sulfonylurea derivatives, suggesting a potential application in the development of new anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Antibacterial Evaluation

Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds : Studies like this one, exploring the antibacterial properties of sulfonylurea derivatives, highlight the potential for these compounds in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

properties

IUPAC Name

1-(2-methoxyethyl)-3-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O4S/c1-24-11-5-17-14(21)18-6-12-25(22,23)20-9-7-19(8-10-20)13-15-3-2-4-16-13/h2-4H,5-12H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTYAEDSOVPEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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